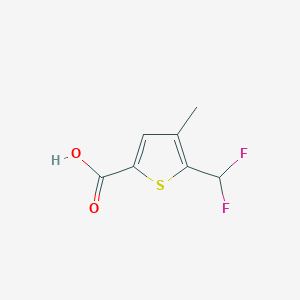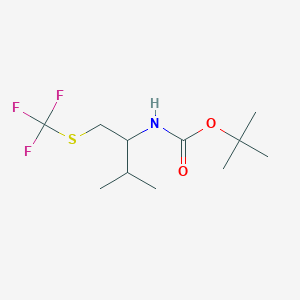
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes a trifluoromethylthio group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halide or sulfonate ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate without the trifluoromethylthio group.
tert-Butyl ®-(3-methylbutan-2-yl)carbamate: Lacks the trifluoromethylthio group but has a similar backbone structure.
tert-Butyl ®-(3-methyl-1-((methylthio)butan-2-yl)carbamate: Contains a methylthio group instead of a trifluoromethylthio group. The presence of the trifluoromethylthio group in tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate makes it unique, as this group significantly alters the compound’s chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H20F3NO2S |
|---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
tert-butyl N-[3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
QPXCMKUHCVTTMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


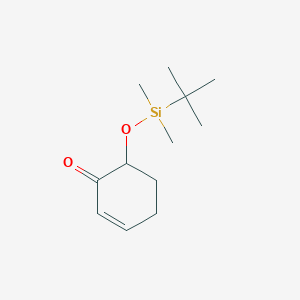

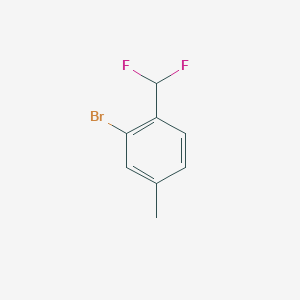

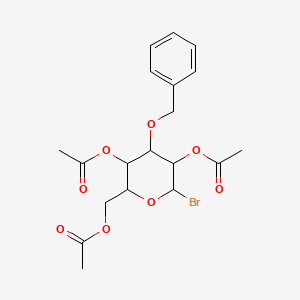


![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)

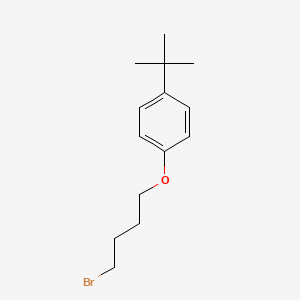

![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
